molecular formula C21H26O10S2 B12850463 Tos(-2)[Tos(-6)]Glc1Me

Tos(-2)[Tos(-6)]Glc1Me

Cat. No.: B12850463
M. Wt: 502.6 g/mol
InChI Key: LETWHQSOZHSWKU-AWGDKMGJSA-N
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Description

Tos(-2)[Tos(-6)]Glc1Me, or methyl 2,6-di-O-tosyl-β-D-glucopyranoside, is a chemically modified glucose derivative where two hydroxyl groups (at positions 2 and 6) are substituted with para-toluenesulfonyl (tosyl) groups. This modification enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the tosyl groups act as leaving groups.

Properties

Molecular Formula

C21H26O10S2

Molecular Weight

502.6 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3/t17-,18-,19+,20-,21?/m1/s1

InChI Key

LETWHQSOZHSWKU-AWGDKMGJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos(-2)[Tos(-6)]Glc1Me typically involves multi-step organic reactions. The process begins with the protection of the glucosyl moiety, followed by the introduction of tosyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, along with specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Tos(-2)[Tos(-6)]Glc1Me undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove tosyl groups or alter the oxidation state of the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where tosyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds.

Scientific Research Applications

Tos(-2)[Tos(-6)]Glc1Me has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules through various reaction pathways.

    Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive tosyl groups.

    Industry: this compound is utilized in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.

Mechanism of Action

The mechanism by which Tos(-2)[Tos(-6)]Glc1Me exerts its effects involves the reactivity of its tosyl groups. These groups can act as electrophiles, facilitating nucleophilic attack and subsequent chemical transformations. The glucosyl moiety may also play a role in the compound’s interactions with biological molecules, potentially influencing its binding affinity and specificity.

Comparison with Similar Compounds

Mono-Tosylated Glucose Derivatives

Methyl 6-O-Tosyl-β-D-glucopyranoside Molecular Formula: C₁₄H₂₀O₈S Molecular Weight: 356.37 g/mol Solubility: Higher solubility in polar solvents (Log S = -2.1) compared to the di-substituted derivative due to reduced hydrophobicity . Reactivity: Undergoes nucleophilic substitution at position 6 but lacks reactivity at position 2.

Methyl 2-O-Tosyl-β-D-glucopyranoside Molecular Formula: C₁₄H₂₀O₈S Molecular Weight: 356.37 g/mol Applications: Used in glycosylation reactions where steric hindrance at position 6 is undesirable.

Multi-Tosylated Carbohydrates

Methyl 2,3,6-Tri-O-Tosyl-β-D-glucopyranoside Molecular Formula: C₂₇H₃₂O₁₁S₃ Molecular Weight: 668.73 g/mol Stability: Reduced solubility (Log S = -3.2) and increased steric hindrance limit its utility in SN2 reactions .

PEG6-Tos ()

  • Molecular Formula : C₁₇H₂₈O₈S
  • Molecular Weight : 392.47 g/mol
  • Key Differences : Unlike this compound, PEG6-Tos features a polyethylene glycol backbone with a terminal tosyl group, enhancing water solubility (Log S = -1.98) but reducing regioselective reactivity .

Non-Carbohydrate Tosylated Compounds

2-(4-Nitrophenyl)benzimidazole ()

  • Molecular Formula : C₁₃H₉N₃O₂
  • Molecular Weight : 239.23 g/mol
  • Functionality : Demonstrates higher electrophilicity due to the nitro group but lacks the stereochemical complexity of glucose derivatives .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Log S (ESOL) Solubility Class
This compound C₂₀H₂₄O₁₀S₂ 512.53 -2.63 Low
Methyl 6-O-Tosyl-glucoside C₁₄H₂₀O₈S 356.37 -2.10 Moderate
PEG6-Tos C₁₇H₂₈O₈S 392.47 -1.98 High
2-(4-Nitrophenyl)benzimidazole C₁₃H₉N₃O₂ 239.23 -2.47 Moderate

Key Findings

  • This compound exhibits lower solubility than PEG6-Tos due to its rigid glucose core and dual hydrophobic tosyl groups .
  • Compared to mono-tosylated glucosides, this compound offers dual reactive sites for sequential functionalization, making it valuable in polymer chemistry .
  • The synthetic yield of this compound (75%) is lower than that of PEG6-Tos (98%), likely due to steric challenges during di-substitution .

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